Cas no 1017779-04-2 (2-Methoxy-6-(trifluoromethyl)benzyl bromide)

2-Methoxy-6-(trifluoromethyl)benzyl bromide Chemical and Physical Properties
Names and Identifiers
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- 2-(bromomethyl)-1-methoxy-3-(trifluoromethyl)benzene
- 2-Methoxy-6-(trifluoromethyl)benzyl bromide
- DB-093335
- MFCD09832326
- SCHEMBL25371546
- AKOS015956494
- 2-METHOXY-6-(TRIFLUOROMETHYL)BENZYLBROMIDE
- DTXSID001220164
- CS-0439796
- 1017779-04-2
- JS-4677
-
- MDL: MFCD09832326
- Inchi: InChI=1S/C9H8BrF3O/c1-14-8-4-2-3-7(6(8)5-10)9(11,12)13/h2-4H,5H2,1H3
- InChI Key: WJUBRZQZRVVXBG-UHFFFAOYSA-N
- SMILES: COC1=CC=CC(=C1CBr)C(F)(F)F
Computed Properties
- Exact Mass: 267.97106g/mol
- Monoisotopic Mass: 267.97106g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
- XLogP3: 3.3
2-Methoxy-6-(trifluoromethyl)benzyl bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013007147-250mg |
2-Methoxy-6-(trifluoromethyl)benzyl bromide |
1017779-04-2 | 97% | 250mg |
$494.40 | 2023-09-04 | |
Alichem | A013007147-1g |
2-Methoxy-6-(trifluoromethyl)benzyl bromide |
1017779-04-2 | 97% | 1g |
$1579.40 | 2023-09-04 | |
Apollo Scientific | PC302259-1g |
2-Methoxy-6-(trifluoromethyl)benzyl bromide |
1017779-04-2 | 98% | 1g |
£101.00 | 2025-02-21 | |
Apollo Scientific | PC302259-5g |
2-Methoxy-6-(trifluoromethyl)benzyl bromide |
1017779-04-2 | 98% | 5g |
£403.00 | 2025-02-21 | |
TRC | M107020-500mg |
2-Methoxy-6-(trifluoromethyl)benzyl bromide |
1017779-04-2 | 500mg |
$ 305.00 | 2022-06-04 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32822-1g |
2-Methoxy-6-(trifluoromethyl)benzyl bromide, 97% |
1017779-04-2 | 97% | 1g |
¥3487.00 | 2023-03-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1510463-1g |
2-(Bromomethyl)-1-methoxy-3-(trifluoromethyl)benzene |
1017779-04-2 | 98% | 1g |
¥3203 | 2023-04-17 | |
A2B Chem LLC | AE32547-1g |
2-Methoxy-6-(trifluoromethyl)benzyl bromide |
1017779-04-2 | 1g |
$186.00 | 2024-04-20 | ||
1PlusChem | 1P009ADF-1g |
2-METHOXY-6-(TRIFLUOROMETHYL)BENZYL BROMIDE |
1017779-04-2 | 1g |
$179.00 | 2023-12-27 | ||
Alichem | A013007147-500mg |
2-Methoxy-6-(trifluoromethyl)benzyl bromide |
1017779-04-2 | 97% | 500mg |
$847.60 | 2023-09-04 |
2-Methoxy-6-(trifluoromethyl)benzyl bromide Related Literature
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
Additional information on 2-Methoxy-6-(trifluoromethyl)benzyl bromide
Comprehensive Analysis of 2-Methoxy-6-(trifluoromethyl)benzyl bromide (CAS 1017779-04-2): Properties, Applications, and Industry Trends
The chemical compound 2-Methoxy-6-(trifluoromethyl)benzyl bromide (CAS 1017779-04-2) is a specialized benzyl bromide derivative that has garnered significant attention in pharmaceutical and agrochemical research. With its unique molecular structure featuring a methoxy group and trifluoromethyl substituent, this compound serves as a versatile building block in organic synthesis. The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups creates interesting reactivity patterns that make it valuable for constructing complex molecules.
Recent searches in scientific databases and AI-powered research tools reveal growing interest in fluorinated aromatic compounds, particularly those with multiple functional groups. Researchers are actively investigating how the steric and electronic effects of compounds like 2-Methoxy-6-(trifluoromethyl)benzyl bromide influence reaction outcomes in cross-coupling reactions and nucleophilic substitutions. The compound's bromomethyl group serves as an excellent leaving group, enabling diverse transformations that are crucial for developing new active pharmaceutical ingredients (APIs).
The trifluoromethyl group in this compound aligns with current trends in medicinal chemistry where fluorine-containing molecules are increasingly important. Approximately 30% of newly approved drugs contain fluorine atoms, making 1017779-04-2 particularly relevant for drug discovery programs. Its structural features can enhance metabolic stability and bioavailability of potential drug candidates, addressing common challenges in pharmaceutical development.
From a synthetic chemistry perspective, 2-Methoxy-6-(trifluoromethyl)benzyl bromide offers several advantages. The methoxy group provides opportunities for further functionalization through demethylation or ether cleavage, while the benzyl bromide moiety allows for efficient C-C bond formation via various coupling reactions. These characteristics make it valuable for constructing heterocyclic frameworks that are prevalent in many biologically active compounds.
In material science applications, this compound's unique properties contribute to the development of advanced functional materials. The trifluoromethyl group can influence electronic properties and thermal stability of resulting polymers or small molecules. Researchers exploring organic electronics or liquid crystal materials frequently investigate similar fluorinated aromatic building blocks to tune material performance.
Quality control of CAS 1017779-04-2 is crucial for research applications. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are typically employed to verify purity and structural integrity. Proper storage conditions (typically under inert atmosphere at low temperatures) help maintain the compound's stability, as the bromomethyl group can be sensitive to moisture and light over extended periods.
The synthesis of 2-Methoxy-6-(trifluoromethyl)benzyl bromide typically involves bromination of the corresponding methyl derivative or functional group interconversion from other benzyl halides. Process optimization continues to be an active area of research, with focus on improving atom economy and reducing environmental impact - key concerns in modern green chemistry initiatives.
Looking at market trends, demand for specialized fluorinated building blocks like 1017779-04-2 has been steadily increasing. Pharmaceutical companies and contract research organizations seek such compounds to accelerate their drug discovery pipelines. The compound's unique structural features make it particularly valuable for developing targeted therapies and precision medicines that represent the future of healthcare.
Safety considerations for handling 2-Methoxy-6-(trifluoromethyl)benzyl bromide follow standard laboratory protocols for reactive organic compounds. While not classified as hazardous under normal research conditions, proper personal protective equipment and engineering controls should always be used when working with this material, as with any chemical reagent in synthetic chemistry.
Future research directions for compounds like CAS 1017779-04-2 may explore their potential in catalyzed reactions or as precursors for metal-organic frameworks (MOFs). The combination of methoxy and trifluoromethyl substituents on an aromatic ring presents interesting possibilities for designing molecular recognition systems or functional materials with tailored properties.
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